Fmoc-L-leucinol
Overview
Description
Fmoc-L-leucinol is an Fmoc protected leucine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Leucine is one of the more simple amino acids with an isobutyl group as the side chain .
Synthesis Analysis
Fmoc-L-leucinol is synthesized using Fmoc-based peptide synthesis . This method is the method of choice for producing these compounds . The Fmoc group is widely used as a main amine protecting group in peptide synthesis . The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .Molecular Structure Analysis
The molecular formula of Fmoc-L-leucinol is C21H25NO3 . Its molecular weight is 339.4 g/mol . The structure includes a fluorenyl group, which has strong absorbance in the ultraviolet region .Physical And Chemical Properties Analysis
The sodium salts of amino acids with hydrophobic fluorenyl methyloxy carbonyl (FMOC) group and short alkyl side chains are found to have surfactant properties . This was ascertained first through visual observation of concentration dependent solution behavior and then confirmed by tensiometry measurements .Scientific Research Applications
Insulin-Sensitizing Activity : Fmoc-L-Leucine (F-L-Leu) acts as a unique PPARγ ligand, promoting insulin sensitivity in diabetic mice with lower adipogenic activity, suggesting potential for diabetes treatment (Rocchi et al., 2001).
Neuroprotective Potential : FMOC-L-leucine exhibits neuroprotective properties in both mature and immature brain models, suggesting its use for brain injury and seizure disorders (Maurois et al., 2008).
Structure Analysis via NMR : It aids in the study of biological structures through solid-state NMR spectroscopy, proving useful for structural biology research (Keeler et al., 2017).
Self-Assembly for Functional Materials : Fmoc-modified amino acids, including FMOC-L-leucine, are crucial for fabricating materials with applications in cell cultivation, drug delivery, and more due to their self-assembly features (Tao et al., 2016).
Surfactant Properties : FMOC-amino acid surfactants, including FMOC-L-leucine, exhibit unique chiroptical spectroscopic properties, opening new research areas in chemistry (Vijay & Polavarapu, 2012).
Cellulose Whiskers Functionalization : It is used in the synthesis of L-Leucine amino acid functionalized cellulose whiskers, merging properties of biocompatible materials for various applications (Cateto & Ragauskas, 2011).
Antimicrobial Hydrogels : Co-assembly with Fmoc-phenylalanine results in hydrogels showing selective bactericidal activity for gram-positive bacteria, useful in clinical anti-infective applications (Irwansyah et al., 2015).
Magnetic Resonance Imaging : It's used in the fabrication of a supramolecular nanoplatform for MRI-guided tumor photodynamic therapy, indicating its potential in biomedical imaging and therapy (Zhang et al., 2018).
Peptide Dynamics Study : FMOC-leucine aids in understanding the dynamics of leucine methyl groups, offering insights into protein structure and dynamics (Vugmeyster et al., 2010).
Safety And Hazards
The safety data sheet for L(+)-Leucinol, a related compound, indicates that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, avoid dust formation, and not to release it into the environment .
Future Directions
There is a resurgence in peptide drug discovery since 2000, providing 28 non-insulin peptide drugs worldwide . This represents half the total number of approved peptide therapeutics since the commercialization of the first one, insulin, in 1923 . The Fmoc group is widely used as a main amine protecting group in peptide synthesis . Therefore, Fmoc-L-leucinol could potentially be used in the synthesis of new peptide drugs.
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMGVJAOLIDKGZ-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-leucinol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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